molecular formula C20H20ClN3O4S2 B2695792 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 886956-62-3

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone

Cat. No. B2695792
CAS RN: 886956-62-3
M. Wt: 465.97
InChI Key: SXDWNZXZHPEIQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its NMR data . The 1H-NMR data shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule . The 13C-NMR data provides information about the carbon atoms in the molecule . The IR spectrum can give information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data provides information about the types of atoms in the molecule and their connectivity . The IR spectrum can give information about the functional groups present in the molecule .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory properties . These compounds were found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation . The compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest inhibition values .

Anti-Tubercular Activity

Benzothiazole based compounds have been synthesized and tested for their anti-tubercular activity . These compounds showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anticancer Activity

Compounds with a similar structure have been synthesized and tested for their anticancer activity . These compounds were tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) and showed promising results .

Anti-Biofilm Formation

Some benzothiazole derivatives have shown moderate anti-biofilm formation against Pseudomonas aeruginosa . These compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Cytotoxic Activity

Compounds with a similar structure have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . These compounds showed promising results, indicating their potential use in cancer treatment .

Potential Use in Drug Design

The structure-activity relationships of new benzothiazole derivatives have been studied, and molecular docking studies of selected compounds have been performed . This information can be useful in the design of new drugs with enhanced anti-tubercular activity .

Future Directions

Thiazole derivatives, such as this compound, have been found to have diverse biological activities . This suggests that they may have potential applications in the development of new drugs for various diseases . Future research could focus on exploring these potential applications and further investigating the biological activities of this compound .

Mechanism of Action

Target of Action

The primary targets of the compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The compound’s action affects the arachidonic acid pathway . By inhibiting the COX enzymes, (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone reduces the production of thromboxane, prostaglandins, and prostacyclin . These molecules play significant roles in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to interact with its targets .

Result of Action

The molecular and cellular effects of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone’s action include the inhibition of COX enzymes and a subsequent decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-28-16-7-6-15(21)18-17(16)22-20(29-18)24-10-8-23(9-11-24)19(25)13-4-3-5-14(12-13)30(2,26)27/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWNZXZHPEIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone

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